(R)-zoxamide

Description

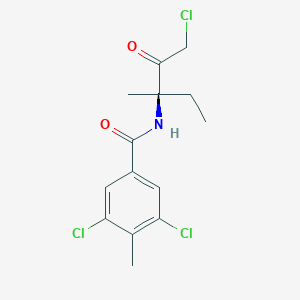

Structure

3D Structure

Properties

Molecular Formula |

C14H16Cl3NO2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

3,5-dichloro-N-[(3R)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m1/s1 |

InChI Key |

SOUGWDPPRBKJEX-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |

Origin of Product |

United States |

Stereochemical Aspects and Enantioselective Synthesis of Zoxamide

Chirality of Zoxamide (B129027) and Enantiomeric Configuration

Chirality in a molecule typically arises from a carbon atom bonded to four different substituents, known as a chiral center. egrassbcollege.ac.in In the zoxamide molecule, 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide, the tertiary carbon atom within the pentanone moiety (C3) is bonded to an ethyl group, a methyl group, a chloromethyl ketone group, and a substituted benzamide (B126) group. This asymmetry makes zoxamide a chiral compound, existing as a pair of enantiomers.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. tuscany-diet.netmyheplus.commsu.edu By assigning priorities to the four groups attached to the chiral center and observing their spatial arrangement, the enantiomers are designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). chiralpedia.comtuscany-diet.net

Research has demonstrated significant differences in the biological efficacy of the two enantiomers. The fungicidal activity follows the order of (R)-zoxamide > Rac-zoxamide > (S)-zoxamide. researchgate.netnih.gov The (R)-enantiomer has been shown to be 9.9 to 140.0 times more bioactive against various target pathogens than the (S)-enantiomer. researchgate.netnih.gov This enhanced activity of the (R)-isomer is attributed to a stronger interaction with its specific biological target, the β-tubulin protein, due to differences in van der Waals forces. researchgate.netnih.gov Consequently, developing the single, more active (R)-enantiomer could potentially reduce the required application rates, minimizing environmental exposure. researchgate.net Studies have confirmed the absolute configuration and elution order of the enantiomers, with the (-)-R-zoxamide eluting before the (+)-S-zoxamide under specific chromatographic conditions. researchgate.netnih.gov

Enantioselective Synthetic Methodologies for this compound

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer over the other. wikipedia.org The goal is to produce a single, desired enantiomer, such as this compound, in high purity. While specific proprietary methods for the industrial synthesis of this compound are not extensively detailed in public literature, several established strategies are commonly employed for producing enantiomerically enriched compounds.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. chiralpedia.comfrontiersin.org The catalyst, which can be a transition metal complex with a chiral ligand or a chiral organic molecule (organocatalyst), creates a chiral environment that lowers the activation energy for the pathway leading to the desired product enantiomer. chiralpedia.comnih.gov

For a molecule like zoxamide, which contains an α-amino ketone substructure, relevant catalytic asymmetric methods could include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral enamides or imines is a powerful method for creating chiral amines. nih.gov

Asymmetric Acylation: Recent advances have shown the direct enantioselective acylation of α-amino C(sp3)-H bonds to produce α-amino ketones with high enantioselectivity using a combination of transition metal and photoredox catalysis. organic-chemistry.orgnih.gov

Asymmetric Aldol and Mannich Reactions: These are classic carbon-carbon bond-forming reactions that can be rendered highly enantioselective through the use of chiral catalysts to construct the core of the molecule.

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the starting material (substrate). wikipedia.orggoogle.com The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recycled. wikipedia.org

A plausible chiral auxiliary-based synthesis of this compound's core could involve:

Attaching a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.orgusm.edu

Deprotonating the α-carbon and reacting the resulting enolate with an electrophile. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophile to add from the opposite face, thereby creating a new stereocenter with a specific configuration. wikipedia.org

Cleaving the auxiliary to release the enantiomerically enriched product. wikipedia.org

Diastereoselective synthesis involves reactions that form molecules with multiple stereocenters, where one diastereomer is preferentially formed over others. If the starting material already contains a stereocenter, it can influence the configuration of a newly formed stereocenter. researchgate.net

For a structure like zoxamide, a diastereoselective approach could involve the reaction of a chiral amine precursor with a prochiral ketone. The existing chirality in the amine would direct the addition to the ketone, resulting in a diastereomeric mixture where one isomer is favored. This can be particularly effective in reactions like the diastereoselective reduction of α-amino ketones to form γ-hydroxy-β-amino alcohols. researchgate.net While this creates a diastereomer, subsequent chemical steps can be used to isolate the desired final product configuration.

Chiral Resolution Techniques for Zoxamide Enantiomers

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual (R) and (S) components. chiralpedia.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of zoxamide enantiomers. researchgate.netresearchgate.netmdpi.com

The separation relies on the differential interaction between the zoxamide enantiomers and the chiral selector immobilized on the HPLC column, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for this purpose. mdpi.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Column Temperature | Reference |

|---|---|---|---|---|

| Lux Amylose-2 | Acetonitrile (B52724)/Water (70:30 v/v) | 0.5 mL/min | 25 °C | researchgate.netnih.gov |

| Chiral NQ(2)-RH | Not specified | Not specified | Not specified | researchgate.net |

Analytical Determination of Enantiomeric Purity in Synthesized this compound

Determining the enantiomeric purity, or enantiomeric excess (ee), of a synthesized sample of this compound is crucial to verify the success of an enantioselective synthesis or resolution. uniroma1.it The most widely used analytical technique for this purpose is ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.netnih.govacs.org

This method offers high sensitivity and selectivity, allowing for the accurate quantification of each enantiomer even at very low concentrations. nih.gov The process involves separating the enantiomers on a chiral column, as described in section 2.3, and then detecting and quantifying them using a mass spectrometer. Method validation typically includes assessing parameters such as recovery rates and relative standard deviations (RSD) to ensure accuracy and precision. researchgate.net

| Matrix Type | Spiking Levels (µg/kg) | Average Recoveries (%) | Relative Standard Deviations (RSD) (%) | Reference |

|---|---|---|---|---|

| Vegetables, Fruits, Environmental Matrices | 0.5, 5, 50, 250 | 89.7 - 117.4 | < 10.9 | researchgate.netnih.gov |

Molecular and Cellular Mechanisms of R Zoxamide Fungicidal Action

Identification of Primary Biochemical Targets

The primary mode of action of zoxamide (B129027) involves its interaction with tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netapsnet.orgnih.gov These microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

Interaction with β-Tubulin Subunit

Zoxamide specifically targets the β-tubulin subunit of the tubulin heterodimer. researchgate.netresearchgate.netacs.orgplos.org Research has demonstrated that the R-enantiomer of zoxamide exhibits a more favorable interaction profile with the β-tubulin binding site compared to the S-enantiomer. nih.gov This interaction is highly specific, and in some instances, involves the formation of a covalent bond with the β-tubulin protein. researchgate.net This binding disrupts the normal function of β-tubulin, thereby interfering with microtubule dynamics. Fungicides that target microtubules, including zoxamide, exert their fungicidal activity by disrupting microtubule assembly through binding to the β-tubulin subunit, which leads to cell-cycle arrest and ultimately cell death. acs.orgnih.gov

Specific Binding Site Analysis on β-Tubulin (e.g., M233)

Molecular docking and mutational analysis studies have identified key amino acid residues within the β-tubulin protein that are crucial for zoxamide binding. One such critical residue is methionine at position 233 (M233). researchgate.netdntb.gov.ua The mutation of this residue, for instance to isoleucine (M233I), has been shown to result in the loss of a hydrogen bond between zoxamide and another residue, phenylalanine at position 200 (F200), without affecting the binding of other fungicides like carbendazim (B180503). researchgate.net This suggests that M233 is a unique and important target site for zoxamide. researchgate.netqau.edu.cn

Furthermore, other residues such as those at position 198 have been implicated in zoxamide sensitivity. acs.org For example, mutations like E198A and E198V in Botrytis cinerea β-tubulin lead to high sensitivity to (R)-zoxamide, while an E198K mutation decreases its affinity. acs.orgnih.gov In Phytophthora sojae, a mutation at cysteine 239 to serine (C239S) has been shown to confer resistance to zoxamide. nih.gov Computational studies have also highlighted the importance of interactions with residues like V236 and S314. acs.orgnih.gov

Table 1: Key Amino Acid Residues in β-Tubulin Involved in this compound Interaction

| Residue Position | Original Amino Acid | Mutant Amino Acid | Fungal Species | Impact on this compound Interaction | Reference |

| 198 | Glutamic Acid (E) | Alanine (A), Valine (V) | Botrytis cinerea | Increased sensitivity | acs.orgnih.gov |

| 198 | Glutamic Acid (E) | Lysine (K) | Botrytis cinerea | Decreased affinity (resistance) | acs.orgnih.gov |

| 200 | Phenylalanine (F) | Tyrosine (Y) | Botrytis cinerea | Altered hydrogen bonding | researchgate.net |

| 233 | Methionine (M) | Isoleucine (I) | Botrytis cinerea | Loss of hydrogen bond, resistance | researchgate.netresearchgate.net |

| 239 | Cysteine (C) | Serine (S) | Phytophthora sojae | Resistance | nih.gov |

Disruption of Microtubule Dynamics

By binding to β-tubulin, zoxamide fundamentally alters the dynamic nature of microtubules, which is essential for their function.

Inhibition of Tubulin Polymerization

A primary consequence of zoxamide's interaction with β-tubulin is the inhibition of tubulin polymerization into microtubules. researchgate.netresearchgate.netapsnet.orgnih.govacs.orgmdpi.comnih.govresearchgate.net Studies using isolated tubulin have confirmed that zoxamide directly prevents the assembly of tubulin subunits into microtubules. researchgate.netresearchgate.net This inhibition disrupts the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division. nih.govresearchgate.net

Consequences for Cytoskeletal Integrity and Function

The inhibition of microtubule polymerization leads to a catastrophic failure of the fungal cytoskeleton. researchgate.netresearchgate.net Microtubules are vital for maintaining cell structure, facilitating intracellular transport of organelles and vesicles, and enabling cell motility. The disruption of the microtubule network by zoxamide results in a loss of cytoskeletal integrity, which in turn impairs these essential cellular functions. researchgate.netacs.orgmdpi.comnih.gov This disruption has been observed to rapidly destroy the microtubule cytoskeleton in fungal germlings. researchgate.net

Impact on Fungal Cell Cycle and Development

Mitotic Arrest and Nuclear Division Inhibition

This compound's primary mode of action is the induction of mitotic arrest by binding to β-tubulin, a subunit of the microtubules. nih.govresearchgate.net This binding disrupts the normal assembly and disassembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. nih.govapsnet.org As a result, nuclear division is rapidly halted. researchgate.netwho.int Studies have shown that in the presence of zoxamide, fungal cells are unable to complete mitosis and contain a single nucleus, whereas untreated cells exhibit multiple nuclei that migrate into growing germ tubes. who.int This arrest of the cell cycle is a direct consequence of the disruption of the microtubule cytoskeleton. nih.govresearchgate.net The inhibition of nuclear division is a key factor in the fungitoxic mechanism of zoxamide. researchgate.netresearchgate.net

Molecular Modeling and Computational Analysis of Ligand-Target Interactions

To gain a deeper understanding of the specific interactions between this compound and its target protein, β-tubulin, researchers have employed sophisticated molecular modeling and computational analysis techniques. These methods provide valuable insights into the binding process at the atomic level.

Molecular Docking Simulations of this compound with β-Tubulin

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, these simulations have been instrumental in identifying its binding site on β-tubulin. qau.edu.cn Studies have shown that this compound binds to the benzimidazole (B57391) binding site of β-tubulin. nih.govacs.org Docking analyses have revealed that specific amino acid residues within this pocket play a crucial role in the interaction. For instance, mutations at position 198 in β-tubulin have been shown to alter the conformation of the binding pocket for zoxamide. nih.gov Covalent molecular docking has been utilized to determine the most probable binding pose of zoxamide within this site. nih.govacs.org

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering insights into the stability of the complex. MD simulations of this compound bound to β-tubulin have demonstrated that the (R)-enantiomer exhibits a more stable interaction profile compared to the (S)-enantiomer. nih.govacs.org The Root Mean Square Deviation (RMSD) of the this compound remains lower and more consistent throughout the simulation, indicating less mobility and a more stable binding. acs.org These simulations have been crucial in understanding the stereoselectivity of zoxamide's fungicidal activity.

| Interaction Type | Key Amino Acid Residues Involved with this compound | Consequence of Interaction/Mutation |

| Hydrogen Bonding | Val236, Ser314, Phe200 | Stabilizes the binding of this compound. Mutation M233I results in the loss of a hydrogen bond with F200. |

| Van der Waals Forces | Not explicitly detailed for individual residues | Differences in these forces between R/S-zoxamide and the receptor contribute to different antifungal activities. |

| Binding Pocket Conformation | Glu198 | Mutations at this position can change the conformation of the zoxamide binding pocket. |

Spectrum and Efficacy of R Zoxamide Fungicidal Activity

Efficacy Against Oomycete Pathogens

Zoxamide (B129027) is recognized for its potent activity against a broad spectrum of oomycetes, a group of destructive plant pathogens. researchgate.netresearchgate.netcabidigitallibrary.org Its unique mode of action, disrupting the microtubule cytoskeleton, makes it a valuable tool for managing diseases caused by these organisms. researchgate.netcapes.gov.br

(R)-zoxamide is highly effective in controlling Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. cabidigitallibrary.orggoogle.comcabidigitallibrary.org Extensive testing has demonstrated that its field performance is often superior or equivalent to other leading fungicides. cabidigitallibrary.org The compound binds strongly to the cuticular waxes of plants, making it highly resistant to wash-off from rain or irrigation, which enhances its ability to protect fruit. cabidigitallibrary.org

A decade-long study in Europe (2003-2012) monitoring 150 isolates of P. infestans found no evidence of reduced sensitivity to zoxamide. cabidigitallibrary.org The majority of isolates tested showed EC50 values (the concentration required to inhibit mycelial growth by 50%) below 50 µg/L, and all were completely inhibited at a concentration of 125 µg/L. cabidigitallibrary.org

Table 1: In Vitro Sensitivity of European Phytophthora infestans Isolates to Zoxamide (2003-2012)

Data compiled from a monitoring study of 150 isolates from various European countries. cabidigitallibrary.org

| Metric | Value |

|---|---|

| EC50 Range (Mycelial Growth) | 2 - 80 µg/L |

| Percentage of Isolates with EC50 < 50 µg/L | > 90% |

| Concentration for 100% Inhibition | 125 µg/L |

Zoxamide is used extensively to control downy mildew in grapevines, caused by Plasmopara viticola. researchgate.netunimi.itgoogle.com It acts by causing mitotic arrest, which inhibits the pathogen's cell division. researchgate.netunimi.itresearchgate.net A six-year study (2017-2022) in Italian vineyards analyzed 126 samples and found that most P. viticola populations exhibited high sensitivity to zoxamide. ives-openscience.eu The majority of samples had EC50 values below 0.1 mg/L and Minimum Inhibitory Concentration (MIC) values below 10 mg/L. ives-openscience.eu However, some vineyards with higher treatment frequency showed a broader distribution of sensitivity, suggesting a potential for developing reduced sensitivity under high selection pressure. researchgate.netives-openscience.eu

Table 2: Zoxamide Sensitivity in Italian Plasmopara viticola Populations (2017-2022)

Results from a 6-year monitoring study of 126 samples. ives-openscience.eu

| Metric | Value for Majority of Samples | Observations in High-Pressure Vineyards |

|---|---|---|

| EC50 | < 0.1 mg/L | Broader distribution of toxicological parameters |

| MIC | < 10 mg/L | 19 vineyards showed MIC > 100 mg/L |

This compound demonstrates significant efficacy against Phytophthora capsici, a destructive pathogen affecting crops like peppers, squash, and tomatoes. apsnet.orgishs.orgnih.gov It rapidly arrests nuclear division in the germlings of P. capsici. researchgate.netcapes.gov.br Laboratory studies to establish baseline sensitivity in China, using 158 isolates, found all to be sensitive to zoxamide. apsnet.org The effective concentration for 50% inhibition (EC50) of mycelial growth ranged from 0.023 to 0.383 µg/ml, with a mean of 0.114 µg/ml. apsnet.org A separate study in South Carolina found similar baseline sensitivities, with EC50 values for mycelial growth averaging 0.50 mg/L and for zoospore production averaging 0.47 mg/L. nih.gov

Table 3: Baseline Sensitivity of Phytophthora capsici to Zoxamide

Comparative data from studies conducted in China and South Carolina. apsnet.orgnih.gov

| Metric (Unit) | China Study (158 isolates) | South Carolina Study (15-61 isolates) |

|---|---|---|

| Mean EC50 (Mycelial Growth) | 0.114 µg/ml | 0.50 mg/L (0.50 µg/ml) |

| EC50 Range (Mycelial Growth) | 0.023 - 0.383 µg/ml | Not specified |

| Mean EC50 (Zoospore Production) | Not specified | 0.47 mg/L (0.47 µg/ml) |

Zoxamide is reported to have high activity against a broad range of Pythium species, which are known to cause damping-off and root rot in numerous crops. researchgate.netfrontiersin.org Research has shown its effectiveness against most species within the genus. frontiersin.orgresearchgate.net However, a notable exception is Pythium aphanidermatum, which has been found to be naturally resistant to zoxamide. frontiersin.orgresearchgate.net Laboratory-induced resistance has also been reported in Pythium sylvaticum. apsnet.orgresearchgate.net

Activity Against Other Fungal Classes

While developed primarily as an oomycete fungicide, zoxamide also exhibits fungitoxic activity against certain non-oomycete fungi, particularly within the Ascomycota phylum. researchgate.netapsnet.orgapsnet.org

This compound is effective against Botrytis cinerea, the fungus responsible for gray mold, a devastating disease affecting a wide variety of crops, including grapes and tomatoes. apsnet.orgapsnet.orgmdpi.com The (R)-enantiomer of zoxamide is reported to be 140 times more active against B. cinerea than the (S)-enantiomer. acs.org

Studies on B. cinerea populations have identified both sensitive and resistant isolates. In a survey of 192 isolates from tomato greenhouses in Hubei, China, the mean EC50 value for sensitive isolates was 0.22 µg/mL, while for resistant isolates it was 5.32 µg/mL. apsnet.org Another study on isolates from strawberries in the same province found mean EC50 values of 0.31 µg/mL for sensitive isolates and 7.76 µg/mL for resistant ones. researchgate.net Resistance in some isolates has been linked to specific point mutations in the β-tubulin gene, the target site of zoxamide. apsnet.orgresearchgate.netqau.edu.cn Despite the presence of resistant strains, zoxamide can still provide effective control, and it is considered to have a low risk for the development of resistance in B. cinerea. apsnet.orgmdpi.com

Table 4: Efficacy of Zoxamide against Sensitive and Resistant Botrytis cinerea Isolates in Hubei, China

Data from studies on isolates from tomato and strawberry. apsnet.orgresearchgate.net

| Host Crop | Isolate Type | Mean EC50 (µg/mL) | Resistance Frequency |

|---|---|---|---|

| Tomato | Sensitive (ZoxS) | 0.22 | ~14% |

| Resistant (ZoxR) | 5.32 | ||

| Strawberry | Sensitive (ZoxS) | 0.31 | 3% |

| Resistant (ZoxR) | 7.76 |

Venturia inaequalis

Venturia inaequalis is the fungus responsible for apple scab. Zoxamide has been shown to be effective in controlling this pathogen. researchgate.netapsnet.org The mechanism involves the inhibition of tubulin polymerization, a process critical for fungal cell division. apsnet.org While specific efficacy data for the (R)-enantiomer is not detailed in the provided results, zoxamide as a compound is recognized for its activity against this fungus. researchgate.netapsnet.org

Monilinia fructicola

Monilinia fructicola, the causal agent of brown rot in stone fruits, is another Ascomycete fungus against which zoxamide shows activity. researchgate.netapsnet.org Studies have investigated the impact of various fungicides on this pathogen, though detailed efficacy data for this compound specifically is limited in the search results. researchgate.netnih.gov The effectiveness of fungicides against M. fructicola can vary, and resistance to certain chemical classes has been observed. researchgate.nettuc.gr

Mycosphaerella fijiensis

Zoxamide is known to be effective against Mycosphaerella fijiensis, the fungus that causes Black Sigatoka disease in bananas. researchgate.netscienceopen.comapsnet.org This disease is a significant concern in commercial banana cultivation, and fungicides are a primary management tool. researchgate.net While zoxamide is listed as effective, comparative performance data against other fungicides like trifloxystrobin, propiconazole, and mancozeb (B1675947) would require more specific field trial results. researchgate.net

Cercospora beticola

Cercospora beticola causes Cercospora leaf spot, a major disease in sugar beets. researchgate.netnih.gov Zoxamide is recognized as a fungicide that can control this pathogen. researchgate.netapsnet.org The management of Cercospora leaf spot often involves the use of various fungicide groups, and resistance to some has been noted, highlighting the need for diverse control strategies. nih.govmdpi.com

Activity against Sclerotinia spp.

Zoxamide also demonstrates activity against fungi in the Sclerotinia genus, which are responsible for diseases like stem rot and white mold in a variety of crops. researchgate.netgoogle.com The management of Sclerotinia diseases is challenging due to the pathogen's ability to survive in the soil for long periods. mdpi.comsajs.co.za Fungicides, including protectants like fluazinam (B131798) and boscalid, are key components of an integrated management strategy. mdpi.com

Comparative Efficacy of this compound Versus Racemate

The fungicidal activity of zoxamide is enantioselective, meaning the (R) and (S) isomers exhibit different levels of activity. Research confirms that the this compound enantiomer is significantly more bioactive than both the racemic mixture (Rac-zoxamide) and the (S)-zoxamide enantiomer. researchgate.netnih.gov

Table 1: Comparative Bioactivity of Zoxamide Forms

Influence of Environmental Conditions on Fungicidal Efficacy

The effectiveness of zoxamide can be influenced by various environmental factors, particularly those affecting foliar-applied fungicides.

Rainfall: Rain can wash fungicides off plant surfaces, reducing their efficacy. The property of a fungicide to resist this is known as rainfastness. Zoxamide is noted to bind strongly to the cuticular waxes of plants, which makes it highly resistant to wash-off. cabidigitallibrary.org This enhances its ability to control diseases, especially on fruit. cabidigitallibrary.org However, the interval between application and rainfall is critical. Studies on fungicide mixtures containing zoxamide showed that they were more effective when precipitation occurred 30 minutes or more after application. uel.br Generally, contact fungicides are more susceptible to the negative effects of rain compared to systemic fungicides. uel.br

Temperature and Humidity: High humidity and specific temperature ranges are often required for fungal spore germination and infection. assbt.orgorgprints.org For instance, Cercospora beticola infection in sugar beet requires high humidity (≥95%) and temperatures between 27-32°C. assbt.org While the direct effect of temperature on this compound's chemical stability isn't detailed, its efficacy is inherently linked to the environmental conditions that favor the growth of the target pathogen.

Photodegradation: Zoxamide can be broken down by light. The photodegradation half-life for zoxamide in water has been measured at 14 days. epa.gov This indicates that sunlight can be a route of dissipation for the compound in the environment. epa.gov

Soil and Microbial Degradation: The persistence of zoxamide in the environment is also affected by microbial degradation in the soil. epa.gov The dissipation rate can be enantioselective. For example, in some soil studies, the (S)-enantiomer degraded faster under aerobic conditions, leading to an enrichment of the more active (R)-enantiomer. researchgate.netnih.gov In contrast, during wine fermentation, the (R)-enantiomer was found to degrade faster than the (S)-enantiomer. researchgate.net

Mechanisms and Dynamics of Resistance Development in Plant Pathogens

Target-Site Resistance Mechanisms

Target-site resistance to (R)-zoxamide primarily involves genetic mutations in the β-tubulin gene, which alter the protein's structure and its interaction with the fungicide.

β-Tubulin Gene Mutations Conferring Resistance

Specific point mutations in the β-tubulin gene have been identified as conferring resistance to this compound. These mutations result in amino acid substitutions at key positions within the β-tubulin protein.

E198A, E198V, and E198K Mutations: Mutations at the glutamic acid residue at position 198 are frequently associated with resistance to benzimidazole (B57391) fungicides and can also affect sensitivity to this compound. acs.orgnih.gov While mutations like E198A and E198V in Botrytis cinerea have been shown to result in high sensitivity to this compound, the E198K mutation can decrease its affinity. acs.orgnih.gov In some cases, the E198A mutation was not found to be responsible for zoxamide (B129027) resistance. d-nb.info Studies on B. cinerea have identified the E198K mutation in isolates resistant to both zoxamide and carbendazim (B180503). researchgate.net

M233I Mutation: The methionine to isoleucine substitution at position 233 (M233I) in the β-tubulin of Botrytis cinerea has been shown to confer resistance specifically to zoxamide. researchgate.netresearchgate.net Molecular docking studies indicate that this mutation leads to the loss of a hydrogen bond between zoxamide and the amino acid at position F200, without affecting the binding of carbendazim. researchgate.netresearchgate.net This suggests that M233 is a unique and crucial target site for zoxamide. researchgate.net

The table below summarizes the impact of various β-tubulin mutations on the sensitivity of Botrytis cinerea to this compound.

| Mutation | Effect on this compound Sensitivity | Pathogen Studied |

| E198A | High sensitivity / Not responsible for resistance | Botrytis cinerea |

| E198V | High sensitivity | Botrytis cinerea |

| E198K | Decreased affinity / Resistance | Botrytis cinerea |

| M233I | Resistance | Botrytis cinerea |

Structural Alterations in the Fungicide Binding Site

Mutations in the β-tubulin gene lead to structural changes in the fungicide binding pocket, thereby affecting the efficacy of this compound.

The binding of this compound is a covalent interaction with cysteine at position 239 (C239) of β-tubulin within the colchicine (B1669291) binding domain. cabidigitallibrary.org The conformation of the binding pocket is critical for this interaction. For instance, the E198K mutation in B. cinerea changes the conformation of the zoxamide binding pocket, leading to resistance. researchgate.net Similarly, the M233I mutation results in conformational changes that prevent the formation of a key hydrogen bond, reducing the fungicide's effectiveness. researchgate.netresearchgate.net

Computational modeling and molecular docking studies have provided insights into these structural alterations. For example, in B. cinerea, the substitution of phenylalanine (F) at position 200 with tyrosine (Y) weakens the hydrogen bond interaction with zoxamide. researchgate.net These studies highlight that even subtle changes in the amino acid sequence can significantly alter the three-dimensional structure of the binding site, hindering or preventing the binding of this compound.

Cross-Resistance Patterns with Other Fungicide Classes

This compound, a benzamide (B126) fungicide, targets the β-tubulin protein, a crucial component for cell division in oomycetes and some true fungi. researchgate.netapsnet.org This mode of action is similar to that of benzimidazole fungicides (MBCs). apsnet.org Consequently, the potential for cross-resistance between these two classes is a significant consideration in resistance management.

Research has demonstrated instances of positive cross-resistance between zoxamide and MBC fungicides like carbendazim in Botrytis cinerea. apsnet.orgd-nb.inforesearchgate.net This means that fungal isolates resistant to zoxamide also exhibit resistance to carbendazim. apsnet.org The molecular basis for this can be linked to specific mutations in the β-tubulin gene. For example, certain mutations at amino acid position 198 of the β-tubulin protein in B. cinerea can confer resistance to both zoxamide and diethofencarb. apsnet.org Specifically, the E198K mutation has been associated with dual resistance to MBCs and diethofencarb, and isolates with this mutation alongside a T351I mutation also show resistance to zoxamide. apsnet.org Conversely, some mutations, like E198A, can lead to hypersensitivity to zoxamide while conferring resistance to other fungicides. nih.govnih.gov

However, the absence of cross-resistance between zoxamide and several other fungicide classes has also been reported. Studies on Phytophthora capsici and Phytophthora sojae have shown no cross-resistance between zoxamide and fungicides such as flumorph (B1672888), metalaxyl (B1676325), azoxystrobin, etridiazole, chlorothalonil, and cymoxanil. apsnet.orgnih.gov This lack of cross-resistance is expected when fungicides have different modes of action. cabidigitallibrary.org For instance, phenylamides like metalaxyl inhibit RNA synthesis, a distinct mechanism from zoxamide's disruption of microtubule assembly. cabidigitallibrary.org

Interestingly, a study on Phytophthora cactorum revealed that isolates with reduced sensitivity to zoxamide, induced by successive treatments, also showed decreased sensitivity to flumorph and cymoxanil, suggesting a potential for induced multi-drug resistance through non-target-site mechanisms. nih.gov

Table 1: Cross-Resistance of this compound with Other Fungicides in Various Pathogens

| Pathogen | Fungicide Class | Fungicide | Cross-Resistance Status | Reference |

| Botrytis cinerea | Benzimidazoles (MBCs) | Carbendazim | Positive | apsnet.orgd-nb.inforesearchgate.net |

| Botrytis cinerea | N-phenylcarbamates | Diethofencarb | Positive (with specific mutations) | apsnet.org |

| Phytophthora capsici | Carboxylic Acid Amides (CAAs) | Flumorph | None | apsnet.org |

| Phytophthora capsici | Phenylamides | Metalaxyl | None | apsnet.org |

| Phytophthora capsici | Quinone outside Inhibitors (QoIs) | Azoxystrobin | None | apsnet.org |

| Phytophthora capsici | Aromatic hydrocarbons | Etridiazole | None | apsnet.org |

| Phytophthora sojae | Nitriles | Chlorothalonil | None | nih.gov |

| Phytophthora sojae | Quinone outside Inhibitors (QoIs) | Azoxystrobin | None | nih.gov |

| Phytophthora sojae | Cyanoacetamide-oximes | Cymoxanil | None | nih.gov |

| Phytophthora sojae | Phenylamides | Metalaxyl | None | nih.gov |

| Phytophthora sojae | Carboxylic Acid Amides (CAAs) | Flumorph | None | nih.gov |

| Phytophthora cactorum | Carboxylic Acid Amides (CAAs) | Flumorph | Decreased sensitivity | nih.gov |

| Phytophthora cactorum | Cyanoacetamide-oximes | Cymoxanil | Decreased sensitivity | nih.gov |

Population Dynamics of Resistance Development

Monitoring and Tracking Sensitivity Changes in Pathogen Populations

Systematic monitoring of pathogen sensitivity to this compound is crucial for early detection of resistance and for implementing effective management strategies. researchgate.net Baseline sensitivity data provides a reference point against which shifts in the population can be measured. apsnet.orgnih.gov For instance, a study on Phytophthora capsici in China established a baseline sensitivity with mean EC50 values of 0.114 µg/ml. apsnet.org Similarly, baseline sensitivity for Phytophthora sojae was determined to have a mean EC50 of 0.048 μg/ml. nih.gov

Long-term monitoring programs have been instrumental in tracking sensitivity changes. A six-year study (2017-2022) in Italian vineyards monitored Plasmopara viticola populations and found that while most samples remained sensitive to zoxamide, some vineyards showed reduced sensitivity, particularly those with a higher frequency of zoxamide applications. researchgate.netives-openscience.eu In this study, most sensitive samples had EC50 values below 0.1 mg/L, while some with reduced sensitivity had a minimum inhibitory concentration (MIC) greater than 100 mg/L. ives-openscience.eu By 2022, a notable shift was observed, with most tested samples in two Italian regions showing an MIC greater than 100 mg L−1. researchgate.net

In contrast, a decade-long monitoring of Phytophthora infestans in Europe (2003-2012) found no evidence of reduced sensitivity to zoxamide. cabidigitallibrary.org Over 90% of the isolates tested had EC50 values below 50 μg/l, and all were inhibited by 125 μg/l. cabidigitallibrary.org

Modern molecular techniques are enhancing the speed and accuracy of resistance monitoring. Long-read PCR amplicon sequencing, for example, allows for the simultaneous detection and quantification of variants conferring resistance to zoxamide and other fungicides in Plasmopara viticola populations. researchgate.netconidia-coniphy.com

Evolution of Resistance in Field Conditions

The development of resistance to this compound in field conditions appears to be a gradual process, influenced by the selection pressure exerted by fungicide applications. unimi.itnih.gov While zoxamide is generally considered to be at a low to medium risk for resistance development, instances of resistance have been reported, particularly in Plasmopara viticola. ives-openscience.eufrac.info

In Italian vineyards, resistance in P. viticola was primarily found in locations where zoxamide was applied more than four times in a season. unimi.itnih.gov This highlights the direct relationship between the frequency of fungicide use and the selection of resistant individuals. unimi.it The study found that while the majority of P. viticola populations remained sensitive, a low frequency of resistant individuals (able to germinate at 100 mg/L of zoxamide) was detected in 13 samples, with two samples showing a higher frequency of resistance (24–33%). nih.gov

The genetic basis for this emerging resistance in P. viticola has been linked to mutations in the β-tubulin gene, specifically at codon 239. unimi.itnih.gov The C239S substitution has been identified in resistant Italian isolates. researchgate.net Further investigation has revealed other polymorphisms at this codon, including C239G and a potential new C239T mutation, indicating genetic diversity in the resistance mechanisms. unimi.itnih.gov

Although field-evolved resistance in other pathogens like Phytophthora infestans has not been widely documented, laboratory studies have shown that it is possible to select for zoxamide-resistant mutants of Phytophthora capsici and Phytophthora sojae. apsnet.orgnih.govnih.gov In P. sojae, a C239S mutation in the β-tubulin gene was shown to confer resistance. nih.gov While the frequency of these mutations occurring naturally may be low, their potential to be selected under continuous fungicide pressure underscores the importance of proactive resistance management. nih.govresearchgate.net

Strategies for Resistance Management in Agroecosystems

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) provides a framework for sustainable disease control by combining multiple tactics, thereby reducing the reliance on any single method, including fungicides. eos.com For managing resistance to this compound, IPM strategies are essential. cymitquimica.comipmcenters.org

A key component of IPM is the monitoring of pest populations to inform treatment decisions. nsw.gov.au Predictive disease models can help in timing fungicide applications more effectively, ensuring they are applied when they will be most beneficial and reducing unnecessary sprays. gowanco.com

Cultural practices also play a significant role. These can include crop rotation, selecting disease-resistant cultivars, and managing environmental conditions to make them less favorable for disease development. eos.com

When fungicides are necessary, IPM principles advocate for their judicious use as part of a broader strategy. This includes adhering to recommended application rates and timings to maximize efficacy and minimize the selection pressure for resistance. gowanco.com

Rotation and Mixture with Different Modes of Action

A cornerstone of fungicide resistance management is the use of rotations and mixtures involving fungicides with different modes of action. nih.govcabidigitallibrary.orgagriculturejournals.cz The Fungicide Resistance Action Committee (FRAC) provides guidelines for these strategies to prolong the effectiveness of at-risk fungicides like zoxamide. frac.infookstate.edu

FRAC recommends that this compound should always be applied in mixtures, either as a pre-formulated product or a tank mix, with an effective partner fungicide from a different FRAC group. frac.info This ensures that pathogens are targeted by multiple mechanisms simultaneously, making it more difficult for resistance to develop. For example, zoxamide is often co-formulated with mancozeb (B1675947), a multi-site fungicide with a low risk of resistance. cabidigitallibrary.orgcabidigitallibrary.org

Alternating applications of zoxamide-containing products with fungicides from different FRAC groups is also a key recommendation. frac.infoagriculturejournals.cz This reduces the continuous selection pressure for zoxamide resistance. frac.info For specific crops like grapes, guidelines may limit the total number of zoxamide applications per season and restrict consecutive applications. frac.info For instance, a maximum of four applications per season with no more than two applied consecutively is a common recommendation. frac.info

Environmental Fate and Enantioselective Behavior in Agroecosystems

Degradation Pathways and Kinetics

The dissipation of (R)-zoxamide in the environment is influenced by a combination of hydrolytic, photolytic, and microbial degradation processes. The kinetics of these degradation pathways are crucial in determining the compound's persistence and potential for environmental exposure.

Hydrolysis is a significant pathway for the degradation of zoxamide (B129027), with its rate being highly dependent on the pH of the aqueous solution. epa.govlac-bac.gc.ca Studies have shown that zoxamide is susceptible to hydrolysis across a range of pH values, but the degradation is notably more rapid under alkaline conditions. lac-bac.gc.ca

At a temperature of 25°C, the hydrolysis half-lives of zoxamide have been reported to be 15-16 days at pH 4 and 7, while it decreases to 8 days at pH 9. nih.gov Another study reported similar findings with half-life values of 15.5 days at pH 4, 15.7 days at pH 7, and a more rapid 8.1 days at pH 9. lac-bac.gc.ca The increased rate of hydrolysis at higher pH levels indicates that this degradation pathway is more prominent in alkaline environmental compartments. epa.gov

The hydrolytic degradation of zoxamide results in the formation of several major transformation products. These include RH-150721, RH-24549, RH-141288, and RH-129151. lac-bac.gc.ca

Table 1: Hydrolytic Half-Life of Zoxamide at Different pH Values

| pH | Half-Life (Days) at 25°C nih.gov | Half-Life (Days) lac-bac.gc.ca |

|---|---|---|

| 4 | 15-16 | 15.5 |

| 7 | 15-16 | 15.7 |

| 9 | 8 | 8.1 |

Photodegradation is another key process contributing to the breakdown of zoxamide, particularly in aqueous environments. epa.gov In a pH 4 buffer solution, the photodegradation half-life of zoxamide in water was determined to be 14 days when corrected for dark control samples. epa.gov This indicates that sunlight can play a significant role in the dissipation of zoxamide residues in surface waters. nih.gov

Conversely, photodegradation on soil surfaces does not appear to be a major route of dissipation. epa.govnih.gov The half-lives of zoxamide in irradiated and dark control soil samples were found to be similar, at 10.2 and 11.7 days, respectively. epa.govnih.gov This suggests that in the soil environment, other degradation mechanisms are more dominant than photolysis.

Phototransformation studies in aqueous solutions have identified three major transformation products: RH-150721, RH-24549, and RH-139432. lac-bac.gc.ca On soil, two major transformation products, RH-24549 and RH-127450, have been observed. lac-bac.gc.ca

Table 2: Photodegradation Half-Life of Zoxamide

| Medium | Condition | Half-Life (Days) |

|---|---|---|

| Water (pH 4 buffer) | Irradiated | 14 epa.gov |

| Soil | Irradiated | 10.2 epa.govnih.gov |

| Soil | Dark Control | 11.7 epa.govnih.gov |

Microbial activity is a primary driver of zoxamide degradation in both soil and aquatic systems. epa.gov Under aerobic conditions in soil, zoxamide degrades with half-life values ranging from 7 to 14 days at temperatures between 20-30°C. lac-bac.gc.ca In anaerobic soil conditions, the half-life was determined to be approximately 15 days, with RH-24549 and RH-127450 being the major transformation products. lac-bac.gc.ca

In aerobic sediment and water systems, the biotransformation half-life of zoxamide is between 6 and 21 days at 10-20°C, leading to the formation of two major transformation products, RH-127450 and RH-163353. lac-bac.gc.ca

Research has also highlighted the enantioselective behavior of zoxamide during microbial degradation. Studies have shown that the S-(+)-zoxamide enantiomer dissipates faster in soil under aerobic conditions compared to the R-(-)-enantiomer. nih.govresearchgate.net This leads to an enrichment of the more persistent R-enantiomer in the soil. nih.gov However, under anaerobic conditions, no significant difference in the dissipation rate between the two enantiomers was observed. nih.gov The presence of certain fertilizers, such as vermicompost, can accelerate the dissipation rate of S-(+)-zoxamide. researchgate.netresearchgate.net

Table 3: Microbial-Mediated Degradation Half-Life of Zoxamide

| Environment | Condition | Temperature | Half-Life (Days) |

|---|---|---|---|

| Soil | Aerobic | 20-30°C | 7-14 lac-bac.gc.ca |

| Soil | Anaerobic | 20-30°C | ~15 lac-bac.gc.ca |

| Water-Sediment | Aerobic | 10-20°C | 6-21 lac-bac.gc.ca |

Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are determined by its degradation half-life in various environmental compartments and its interaction with soil particles.

The half-life of zoxamide varies depending on the environmental matrix and the prevailing degradation processes. In soil, the half-life under aerobic conditions is generally short, ranging from 7 to 14 days. lac-bac.gc.ca One study reported a half-life of 22.2 days in a specific soil sample. researchgate.net Under anaerobic conditions, the half-life is around 15 days. lac-bac.gc.ca

In aqueous systems, the hydrolytic half-life ranges from 8 to 16 days depending on the pH. lac-bac.gc.canih.gov The photodegradation half-life in water is approximately 14 days. epa.gov In aerobic water-sediment systems, the half-life can range from 6 to 21 days. lac-bac.gc.ca

Enantioselective studies have provided more detailed insights into the persistence of the individual enantiomers. The half-life for R-(−)-zoxamide in soil has been reported to be in the range of 10.88–17.81 days, while for S-(+)-zoxamide, it is shorter, ranging from 8.05–14.41 days. researchgate.netresearchgate.net This preferential degradation of the S-(+) enantiomer results in a relative enrichment of the R-(-) form in the soil. nih.gov

Table 4: Summary of Zoxamide Half-Life in Different Systems

| System | Degradation Process | Half-Life (Days) |

|---|---|---|

| Soil (Aerobic) | Microbial | 7-14 lac-bac.gc.ca |

| Soil (Anaerobic) | Microbial | ~15 lac-bac.gc.ca |

| Water (pH 4, 7) | Hydrolysis | 15-16 nih.gov |

| Water (pH 9) | Hydrolysis | 8 nih.gov |

| Water (pH 4) | Photodegradation | 14 epa.gov |

| Water-Sediment (Aerobic) | Microbial | 6-21 lac-bac.gc.ca |

| Soil (R-(-)-zoxamide) | Microbial | 10.88-17.81 researchgate.netresearchgate.net |

| Soil (S-(+)-zoxamide) | Microbial | 8.05-14.41 researchgate.netresearchgate.net |

Zoxamide exhibits a high affinity for soil and sediment, which significantly limits its mobility in the environment. epa.gov It is considered to be practically immobile, with a low potential for movement into groundwater. epa.gov The high organic carbon-water partition coefficient (Koc) values for zoxamide indicate that if it is transported to surface waters, it will likely be adsorbed to sediments and organic material. epa.gov

The adsorption and desorption behavior of zoxamide is influenced by the physicochemical properties of the soil, such as organic matter content and clay content. The adsorption distribution coefficient (Kd) values can vary, indicating that the strength of binding is dependent on the specific soil type. One study reported adsorption coefficient variations from 2.5 to 25 µg/ml, suggesting that the interaction is governed by the soil's physical and chemical characteristics. researchgate.net The negative Gibbs free energy values associated with zoxamide sorption indicate a spontaneous and exothermic physisorption process. researchgate.net

Due to its strong adsorption to soil particles, the primary mechanism for the off-site transport of zoxamide is through erosion and runoff of soil particles during rainfall or irrigation events, rather than leaching through the soil profile. epa.gov

Leaching Potential to Groundwater

This compound is considered to have low mobility in soil and, consequently, a low potential for leaching into groundwater wppdb.comepa.govherts.ac.uk. This characteristic is attributed to its high affinity for soil and sediment, as indicated by its soil organic carbon-water partition coefficient (Koc) values, which range from 815 to 1443 epa.govnih.gov. Pesticides with high Koc values tend to adsorb strongly to soil particles, making them less likely to be transported downward with percolating water nih.gov.

The major routes of dissipation for zoxamide are hydrolysis, photodegradation in water, and microbial degradation, which can reduce the amount of the compound available for leaching epa.gov. While zoxamide may persist in the environment for days to months, its immobility is a key factor in limiting groundwater contamination epa.gov. Modeling studies, such as SCI-GROW, have predicted that the concentration of zoxamide in shallow groundwater is not expected to exceed 0.061 µg/L, and the concentration of zoxamide and its degradation products is not expected to exceed 2.07 µg/L epa.gov.

The potential for any pesticide to leach is influenced by several factors, including its chemical properties (like solubility and half-life), soil characteristics (such as texture, organic matter content, and pH), and site conditions like the depth to groundwater and the amount of precipitation or irrigation pesticidestewardship.orgwa.gov. Soils with higher clay and organic matter content can adsorb more of the chemical, slowing its downward movement and reducing the risk of groundwater contamination nih.gov.

Volatilization from Soil and Leaf Surfaces

The potential for this compound to volatilize from soil and leaf surfaces is considered low. Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. A compound's tendency to volatilize is often assessed using its vapor pressure and Henry's Law constant.

Zoxamide has a very low vapor pressure, reported as less than 9.9 x 10⁻⁸ mm Hg at 25°C, which indicates it will likely exist solely in the particulate phase in the atmosphere nih.gov. Another source reports the vapor pressure as 0.013 mPa at 20°C herts.ac.uk. Based on its vapor pressure, zoxamide is not expected to volatilize from dry soil surfaces nih.gov.

Enantioselective Degradation and Dissipation

Differential Degradation Rates of R- and S-Enantiomers in Soil

Research has demonstrated that the degradation of zoxamide in soil is enantioselective, with the S-enantiomer degrading more rapidly than the R-enantiomer under certain conditions researchgate.netnih.govresearchgate.net. In studies conducted under aerobic conditions, S-(+)-zoxamide was observed to dissipate preferentially in various soil types researchgate.netnih.govresearchgate.net. This differential degradation leads to an enrichment of the more persistent R-enantiomer in the soil over time nih.govresearchgate.net.

The half-lives of the enantiomers vary depending on the specific soil and environmental conditions. One study reported that the half-life for R-(−)-zoxamide ranged from 10.88 to 17.81 days, while the half-life for S-(+)-zoxamide was shorter, ranging from 8.05 to 14.41 days researchgate.netresearchgate.net. Interestingly, under anaerobic conditions, no significant difference in the dissipation rate between the two enantiomers was observed, suggesting that oxygen availability is a key factor in the enantioselective degradation process nih.govresearchgate.net.

| Enantiomer | Half-Life Range in Soil (days) |

| R-(−)-zoxamide | 10.88 – 17.81 |

| S-(+)-zoxamide | 8.05 – 14.41 |

Data sourced from studies on zoxamide dissipation in various soil samples researchgate.netresearchgate.net.

Enantioselective Dissipation in Agricultural Plants (e.g., Tomato, Pepper, Grape)

The dissipation of zoxamide in agricultural plants also exhibits enantioselectivity, although the pattern can vary depending on the plant species nih.gov.

In tomato , studies have shown that (−)-R-zoxamide is degraded preferentially, which results in an enrichment of the (+)-S-isomer in the plant tissue. The reported half-life for R-zoxamide in tomatoes was 3.80 days, compared to 5.17 days for S-zoxamide nih.govresearchgate.net.

Conversely, in pepper and grape , the (+)-S-zoxamide enantiomer degraded faster than the (−)-R-zoxamide enantiomer nih.gov. For pepper, the half-life of S-zoxamide was 1.95 days, while the half-life of R-zoxamide was 2.28 days. Similarly, in grapes, the half-life of S-zoxamide was 2.03 days, and for R-zoxamide, it was 2.87 days nih.gov. No significant enantioselectivity was observed in cucumber nih.gov.

| Crop | Preferentially Degraded Enantiomer | Half-Life of R-zoxamide (days) | Half-Life of S-zoxamide (days) |

| Tomato | R-zoxamide | 3.80 | 5.17 |

| Pepper | S-zoxamide | 2.28 | 1.95 |

| Grape | S-zoxamide | 2.87 | 2.03 |

Data from a study on the enantioselective degradation of zoxamide in agricultural plants nih.gov.

Enantioselective Behavior During Post-Harvest Processing (e.g., Wine-making)

Significant enantioselectivity has been observed in the behavior of zoxamide during the wine-making process researchgate.netnih.govresearchgate.net. Specifically, during the fermentation stage, R-zoxamide was found to degrade faster than S-zoxamide nih.govresearchgate.net.

In one study evaluating the fate of zoxamide enantiomers during wine-making, the half-lives were estimated for different treatment groups. The results consistently showed a shorter half-life for the R-enantiomer compared to the S-enantiomer researchgate.netnih.gov. For example, in one treatment group, the half-life of R-zoxamide was 45.6 hours, while for S-zoxamide, it was 52.9 hours. In another group, the half-lives were 56.8 hours for R-zoxamide and 70.7 hours for S-zoxamide researchgate.netnih.gov. This indicates a preferential degradation of the R-enantiomer by yeast or other factors during fermentation.

| Treatment Group | Half-Life of R-zoxamide (hours) | Half-Life of S-zoxamide (hours) |

| Group A | 45.6 | 52.9 |

| Group B | 45.0 | 52.1 |

| Group C | 56.8 | 70.7 |

Data from a study on the fate of zoxamide enantiomers during the wine-making process researchgate.netnih.gov.

Enrichment of Specific Enantiomers in Environmental Compartments

The enantioselective degradation and dissipation of zoxamide lead to the enrichment of one enantiomer over the other in various environmental and agricultural matrices nih.govresearchgate.netnih.gov. The specific enantiomer that becomes enriched is dependent on the compartment.

In soil under aerobic conditions, the faster degradation of S-zoxamide results in a progressive enrichment of the more persistent R-zoxamide nih.govresearchgate.net. This is significant because the R-enantiomer has been identified as having higher fungicidal activity and toxicity nih.govresearchgate.net.

In agricultural produce, the enrichment pattern varies. For instance, in tomatoes, the preferential degradation of R-zoxamide leads to an enrichment of the S-isomer nih.gov. Conversely, in pepper and grapes, the faster dissipation of S-zoxamide would imply a relative enrichment of the R-enantiomer over time nih.gov. During the post-harvest process of wine-making, the more rapid degradation of R-zoxamide during fermentation leads to a final product with a higher proportion of S-zoxamide relative to the initial enantiomeric ratio researchgate.netnih.gov.

Identification and Environmental Fate of Transformation Products (Metabolites)

Major Hydrolysis Degradates

Hydrolysis is a significant pathway for the dissipation of zoxamide in aqueous environments. This process involves the chemical breakdown of the parent compound in the presence of water, leading to the formation of several key degradates. The rate of hydrolysis for zoxamide is pH-dependent, with studies indicating it is an important degradation process, particularly at pH 9 epa.gov. The half-life of zoxamide due to hydrolysis has been calculated at 15.5 days at pH 4, 15.7 days at pH 7, and 8.1 days at pH 9 regulations.gov.

Key hydrolysis degradates identified in various studies include RH-150721, RH-129151, and RH-139432. These compounds are also observed as metabolites in plant metabolism studies. For instance, in grapes, while the parent zoxamide was the major residue, RH-129151, RH-139432, and RH-150721 were identified, though they each constituted less than 2.8% of the total radioactive residue fao.org. In vinification studies, the metabolite RH-150721 has been noted as the major residue in wine semanticscholar.org.

| Degradate Code | Formation Pathway | Observations |

|---|---|---|

| RH-150721 | Hydrolysis, Plant Metabolism | Identified in grape metabolism studies at ≤ 2.8% of Total Radioactive Residue (TRR). Major residue found in wine. |

| RH-129151 | Hydrolysis, Plant Metabolism | Identified in grape metabolism studies at ≤ 2.8% of TRR. A major transformation product identified in hydrolysis studies. |

| RH-139432 | Hydrolysis, Plant Metabolism | Identified in grape metabolism studies at ≤ 2.8% of TRR. |

Metabolites from Aerobic and Anaerobic Soil Metabolism

Microbial-mediated degradation is a primary route of dissipation for zoxamide in soil environments epa.gov. Under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, zoxamide is broken down into several major metabolites.

In aerobic soil metabolism studies, zoxamide degrades relatively quickly. The major metabolites formed under these conditions include RH-127450 and RH-163353, which can reach a maximum of 15% of the applied radioactivity (AR), and RH-24549, which can reach up to 34% AR nih.govherts.ac.uk. These metabolites are subsequently degraded themselves fao.org.

Under anaerobic soil conditions, zoxamide also shows low persistence. The major metabolites identified are RH-127450 (reaching up to 30% AR) and RH-24549 (up to 24% AR) nih.gov. A novel metabolite compared to aerobic conditions, RH-141288, is also formed, reaching a maximum of 5.5% AR nih.gov. The formation and subsequent degradation of these metabolites indicate that neither zoxamide nor its primary soil metabolites are persistent in the soil environment fao.org.

| Metabolite Code | Soil Condition | Maximum Formation (% of Applied Radioactivity) | Persistence |

|---|---|---|---|

| RH-127450 | Aerobic | ~15% | Low to Moderate |

| RH-127450 | Anaerobic | ~30% | Low |

| RH-24549 | Aerobic | ~34% | Low to Moderate |

| RH-24549 | Anaerobic | ~24% | Low |

| RH-141288 | Anaerobic | ~5.5% | Low |

Degradates in Aquatic Photolysis

Photodegradation in water is another key pathway for the breakdown of zoxamide epa.gov. When exposed to light in an aqueous environment, zoxamide degrades, with a reported half-life of 15.7 days in a pH 4 buffer solution regulations.gov.

Several major degradates have been identified in aqueous and soil photolysis studies. These include compounds that are also found in hydrolysis and soil metabolism, such as RH-150721, RH-24549, RH-139432, RH-129151, and RH-127450 regulations.gov. The formation of these products highlights the overlapping nature of the degradation pathways of zoxamide in different environmental compartments. The U.S. Environmental Protection Agency (EPA) has noted that the degradates of zoxamide appear to be more mobile than the parent compound, and for this reason, they are included in water assessments epa.gov.

| Degradate Code | Formation Pathway | Notes |

|---|---|---|

| RH-150721 | Aqueous & Soil Photolysis | Also a major hydrolysis degradate. |

| RH-24549 | Aqueous & Soil Photolysis | Also a major soil metabolite. |

| RH-139432 | Aqueous & Soil Photolysis | Also a major hydrolysis degradate. |

| RH-129151 | Aqueous & Soil Photolysis | Also a major hydrolysis degradate. |

| RH-127450 | Aqueous & Soil Photolysis | Also a major soil metabolite. |

Table of Mentioned Compounds

| Code Number | Chemical Name/Description |

| This compound | (R)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide |

| RH-150721 | (3-amino-3-methyl-2-oxo)pentyl-(3,5-dichloro-4-methyl)benzoate |

| RH-129151 | 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-4H-1,3-oxazin-5(6H)-one |

| RH-139432 | 3,5-dichloro-4-methylbenzamide |

| RH-127450 | 3,5-dichloro-N-(1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide |

| RH-24549 | 3,5-dichloro-4-methylbenzoic acid |

| RH-141288 | 3,5-dichloro-N-(3-hydroxy-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide |

| RH-163353 | 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide |

Advanced Analytical Methodologies for R Zoxamide Quantification and Enantioseparation

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analytical determination of zoxamide (B129027). Both gas and liquid chromatography, often coupled with advanced detection systems, provide the necessary resolving power and sensitivity for accurate quantification and enantioseparation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for the enantiomeric separation of zoxamide. csfarmacie.cz This approach allows for the effective resolution of the (R) and (S) enantiomers, which is crucial for studying their individual behaviors.

One effective method employs a Lux Amylose-2 chiral column. researchgate.netnih.gov Optimal separation can be achieved using a mobile phase of acetonitrile (B52724) and water (70:30 v/v) at a flow rate of 0.5 mL/min and a column temperature of 25°C. researchgate.netnih.gov Another study successfully utilized a Chiral NQ(2)-RH column for the enantioseparation of zoxamide in soil samples. researchgate.net Polysaccharide-based columns, such as those with tris(3,5-dimethylphenylcarbamoyl) cellulose, have also demonstrated successful separation of chiral fungicides. mdpi.com The principle behind this separation relies on the differential interaction of the enantiomers with the chiral stationary phase, a concept often explained by the "three-point interactions" theory. csfarmacie.cz

For general quantification without enantiomeric separation, reverse-phase HPLC (RP-HPLC) on a C18 column is a rapid and accurate method. researchgate.net A mobile phase of methanol (B129727) and water (82:18, v/v) with a flow rate of 1.0 mL/min and UV detection at 254 nm has been successfully validated for the determination of zoxamide in wine samples. researchgate.net

Table 1: HPLC Methods for Zoxamide Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application |

|---|---|---|---|---|---|

| Chiral HPLC | Lux Amylose-2 | Acetonitrile/Water (70:30 v/v) | 0.5 mL/min | MS/MS | Enantioseparation in various matrices researchgate.netnih.gov |

| Chiral HPLC | Chiral NQ(2)-RH | Not specified | Not specified | Not specified | Enantioseparation in soil researchgate.net |

Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for Enantiomers

For enhanced sensitivity and selectivity in enantiomer analysis, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UHPLC with the highly specific and sensitive detection of MS/MS.

A validated UHPLC-MS/MS method for zoxamide enantiomers utilizes a Lux Amylose-2 chiral column with a mobile phase of acetonitrile/water (70:30 v/v) at a flow rate of 0.5 mL/min and a column temperature of 25°C. researchgate.netnih.gov This method has been successfully applied to determine the enantioselective degradation of zoxamide in various agricultural plants and during the winemaking process. researchgate.netresearchgate.netnih.gov The use of UHPLC-MS/MS is becoming increasingly advanced for the analysis of a wide range of compounds. researchgate.net

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and robust method for the quantification of zoxamide, particularly in environmental and agricultural samples. federalregister.govregulations.gov Zoxamide is extracted from the matrix using an organic solvent, followed by cleanup steps that may include liquid-liquid partitioning and solid-phase extraction. fao.orgfao.org

The GC-ECD method is proposed as a primary enforcement method for zoxamide in grapes and a confirmatory method for potatoes and their processed products. federalregister.govregulations.gov For instance, a method for analyzing zoxamide in soil involves extraction with acetonitrile, cleanup with Florisil and Alumina-B cartridges, and quantification by GC-ECD. epa.gov The limit of quantitation (LOQ) for zoxamide in water using GC-ECD has been reported as 0.05 µg/L. epa.gov

Table 2: GC-ECD Instrumental Conditions for Zoxamide Analysis in Soil

| Parameter | Condition |

|---|---|

| Instrument | Varian 3500 (or equivalent) |

| Oven Temperature Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 250°C (hold 5 min) |

| Typical Retention Time | ~13 minutes |

Source: epa.gov

Gas Chromatography with Mass Selective Detection (GC-MSD) for Confirmation

To confirm the identity of zoxamide residues detected by GC-ECD or other methods, gas chromatography with a mass selective detector (GC-MSD) is employed. federalregister.govregulations.gov This technique provides structural information, enhancing the certainty of the analytical results.

GC-MSD is often used as a confirmatory method in residue analysis. fao.orgfao.org For the analysis of zoxamide in potatoes and their processed fractions, GC-MSD is the proposed primary method, with GC-ECD serving as the confirmatory method. federalregister.gov A gas chromatographic ion-trap mass spectrometry (GC-ITMS) method, a type of GC-MSD, has been developed for determining zoxamide in grapes, must, wine, and spirits, with analyses carried out in both electron ionization (EI) and chemical ionization (CI) modes. nih.govsigmaaldrich.com

Table 3: GC-MSD Instrumental Conditions for Zoxamide Confirmation in Soil

| Parameter | Condition |

|---|---|

| Instrument | Suitable GC/MSD system |

| Column | Rtx-5 (0.25mm I.D. x 30 m; 0.25 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector Temperature | 280°C |

| Oven Temperature Program | Initial 60°C (hold 1 min), ramp at 30°C/min to 250°C (hold 6 min) |

Source: epa.gov

Method Validation Parameters

The reliability and accuracy of any analytical method depend on its rigorous validation. Key parameters assessed during the validation of methods for (R)-zoxamide analysis include linearity and the calibration range.

Linearity and Calibration Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. This is a fundamental requirement for accurate quantification.

For the RP-HPLC method for zoxamide in wine, excellent linearity was observed in the range of 5.0 µg/L to 200 mg/L, with a correlation coefficient (r²) of 0.9999. researchgate.net In a multiresidue method validation using LC-MS/MS, calibration curves for various pesticides were determined using at least four concentration levels, and the majority of the correlation coefficients were ≥ 0.99. eurl-pesticides.eu Similarly, another study reported a linear range from 6-167 µg/kg for all analytes. The evaluation of linearity often involves preparing analytical solutions in both a pure solvent and a blank matrix extract to assess potential matrix effects. scielo.br

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zoxamide |

| Mancozeb (B1675947) |

| Cymoxanil |

| Iprovalicarb |

| Famoxadone |

| Carbendazim (B180503) |

| RH-1452 |

| RH-1455 |

| RH-127450 |

| RH-129151 |

| RH-24549 |

| RH-139432 |

| RH-163353 |

| RH-141452 |

| RH-141455 |

| Clenbuterol |

| Triticonazole |

| Propiconazole |

| Pyrisoxazole |

| Isofenphos-methyl |

| Chloramphenicol |

| Bifenox |

| Buprofezin |

| EPN |

| Fenamidone |

| Isoprothiolane |

| Metolachlor |

| Piperonyl-Butoxide |

| Rimsulfuron |

| Bifenazate |

| Haloxyfop |

| Spinosyn A |

| Spinosyn D |

| Methamidophos |

| Hexachlorobenzene |

| Abamectin |

| Fluxametamide |

| Pydiflumetofen |

| Tetraconazole |

| Spirotetramat |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For zoxamide, these values have been established across different analytical platforms and matrices, demonstrating the capability to detect and quantify residues at trace levels.

Various studies have reported a range of LOD and LOQ values for zoxamide, which are influenced by the analytical technique employed and the complexity of the sample matrix. For instance, a method using reverse-phase high-performance liquid chromatography (RP-HPLC) for the analysis of zoxamide in wine established an LOD of 1.9 µg L⁻¹ and an LOQ of 6.2 µg L⁻¹. researchgate.netresearchgate.net In a broader application, the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has achieved an LOQ of 0.01 mg/kg for parent zoxamide in a variety of commodities including potatoes, grapes, and wine. nih.gov

For environmental samples, an adequate LC-MS/MS method is available for monitoring zoxamide residues in soil with an LOQ of 0.05 mg/kg, and in drinking and surface water with an LOQ of 0.1 μg/L. nih.gov In plant matrices, a study on ginseng roots using UPLC-MS/MS reported an LOD of 0.007 mg/kg and an LOQ of 0.02 mg/kg for zoxamide. nih.gov Another study indicated an LOQ of 1 µg/kg for zoxamide. The following table summarizes the reported LOD and LOQ values for zoxamide in different matrices.

| Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Wine | RP-HPLC | 1.9 µg/L | 6.2 µg/L | researchgate.netresearchgate.net |

| Potato, Grapes, Wine, Lettuce, Dry Bean, Oilseed Rape | QuEChERS, LC-MS/MS | - | 0.01 mg/kg | nih.gov |

| Soil | LC-MS/MS | - | 0.05 mg/kg | nih.gov |

| Drinking and Surface Water | LC-MS/MS | - | 0.1 µg/L | nih.gov |

| Ginseng Roots | UPLC-MS/MS | 0.007 mg/kg | 0.02 mg/kg | nih.gov |

| General | - | - | 1 µg/kg |

Accuracy and Precision in Diverse Matrices

The accuracy and precision of an analytical method are determined through recovery studies and the calculation of relative standard deviations (RSDs). For zoxamide analysis, high accuracy and precision have been demonstrated in a variety of matrices.

A chiral analytical method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was developed for zoxamide enantiomers in vegetables, fruits, and environmental matrices. nih.gov The average recoveries for both enantiomers at four different spiking levels (0.5, 5, 50, and 250 μg/kg) ranged from 89.7% to 117.4%, with RSDs below 10.9%. nih.gov This indicates a high degree of accuracy and precision for the enantioselective analysis of zoxamide.

Similarly, a study focused on wine samples using RP-HPLC reported recovery rates between 96.7% and 101.5%, with an RSD of less than 10% at the lowest concentration of the calibration plot, showcasing the method's reliability. researchgate.net In ginseng roots, a quantitative validation of an analytical method for zoxamide and its metabolites showed recoveries ranging from 86% to 107% with an RSD of less than 20%, which is in accordance with international guidelines. nih.gov

The table below provides a summary of the accuracy and precision data from various studies.

| Matrix | Analytical Method | Spiking Levels | Average Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|---|

| Vegetables, Fruits, Environmental Matrices | UHPLC-MS/MS | 0.5, 5, 50, 250 µg/kg | 89.7 - 117.4 | <10.9 | nih.gov |

| Wine | RP-HPLC | 5.0 µg/L - 200 mg/L (Linearity Range) | 96.7 - 101.5 | <10 | researchgate.net |

| Ginseng Roots | UPLC-MS/MS | 0.02, 0.06, 0.2, 0.6 mg/kg | 86 - 107 | <20 | nih.gov |

Application of Analytical Methods in Environmental and Agricultural Matrices

The validated analytical methods for zoxamide have been extensively applied to monitor its presence and behavior in various environmental and agricultural samples. These applications are crucial for assessing environmental contamination and ensuring food safety.

Quantification in Soil, Water, and Sediment

The enantioselective dissipation of zoxamide has been a key area of research in environmental matrices. In soil, an HPLC method using a Chiral NQ (2)-RH column was successfully validated to quantify zoxamide enantiomers. researchgate.net Studies have shown that the S-(+)-zoxamide enantiomer tends to disappear faster in soil. researchgate.net The presence of fertilizers can influence the dissipation rate and selectivity of the enantiomers. researchgate.net An LC-MS/MS method has been established for monitoring zoxamide residues in soil with an LOQ of 0.05 mg/kg. nih.gov

Residue Analysis in Plant Tissues and Processed Commodities (e.g., Grapes, Potatoes, Wine)

Residue analysis of zoxamide in agricultural products is essential for consumer risk assessment. In potatoes, a significant finding is that the parent zoxamide was not detected in tubers; instead, two major metabolites, RH-141452 and RH-141455, were observed. nih.govfao.org An analytical method for these metabolites in potato tubers has an LOQ of 0.01 mg/kg. nih.gov

In grapes, the enantioselective degradation of zoxamide has been observed, with (+)-S-zoxamide degrading faster than (−)-R-zoxamide. nih.gov The analysis of zoxamide in grapes and its processed commodities like juice and wine is commonly performed using methods like QuEChERS extraction followed by LC-MS/MS, with an LOQ of 0.01 mg/kg. nih.gov

The winemaking process has been shown to influence the enantioselective behavior of zoxamide. dntb.gov.ua One study on wine found that a reverse-phase HPLC method could accurately determine zoxamide residues. researchgate.net Gas chromatography with mass selective detection (GC-MSD) has also been used for the determination of zoxamide in grapes and potatoes. fao.org LC-MS/MS analysis has detected zoxamide residues in potato samples, although the levels were below the maximum residue limits (MRLs). researchgate.net

Future Research Directions in R Zoxamide Science

Development of Enantiomerically Pure (R)-Zoxamide Formulations

The development of enantiomerically pure this compound formulations represents a significant step forward in optimizing the efficacy and environmental profile of this fungicide. Research has demonstrated that the (R)-enantiomer of zoxamide (B129027) is the more biologically active form, exhibiting greater fungicidal properties compared to the (S)-enantiomer. researchgate.netnih.gov This enantioselective bioactivity underscores the potential benefits of using the pure (R)-isomer, which could lead to reduced application rates without compromising disease control. nih.gov

Assessment of Reduced Environmental Load with Pure Enantiomer

The use of enantiomerically pure this compound is expected to significantly reduce the environmental load associated with this fungicide. nih.gov Since the (R)-enantiomer is more potent, lower quantities would be required to achieve the same level of disease control as the racemic mixture. researchgate.netnih.gov This reduction in the total amount of active ingredient applied to crops would, in turn, decrease the potential for environmental contamination. nih.gov